molecular formula C21H16O6S2 B102477 2-Naphthalenesulfonic acid, 6,6-methylenebis- CAS No. 17766-32-4

2-Naphthalenesulfonic acid, 6,6-methylenebis-

Cat. No.: B102477
CAS No.: 17766-32-4
M. Wt: 428.5 g/mol
InChI Key: NOKFJMKCHWGVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenesulfonic acid, 6,6-methylenebis- (also known as MBSA) is a chemical compound that has been widely used in scientific research. It is a sulfonated aromatic compound that is commonly used as a reagent for the determination of proteins and other biomolecules. MBSA is also used in the synthesis of dyes and pigments.

Mechanism of Action

MBSA works by binding to proteins and other biomolecules, which causes a change in their properties. This change can be measured using various techniques, such as UV-visible spectroscopy and fluorescence spectroscopy. MBSA has a high affinity for proteins and can be used to determine the concentration of proteins in a sample.
Biochemical and Physiological Effects:
MBSA has been shown to have biochemical and physiological effects in various studies. It has been shown to inhibit the activity of certain enzymes and to disrupt the function of cell membranes. MBSA has also been shown to have anti-inflammatory and anticancer properties.

Advantages and Limitations for Lab Experiments

MBSA has several advantages for use in lab experiments. It is a relatively simple and cost-effective reagent that can be used to determine the concentration of proteins and other biomolecules. MBSA is also stable and has a long shelf life. However, there are some limitations to the use of MBSA in lab experiments. It is not suitable for use with certain types of proteins and can cause interference with other reagents.

Future Directions

There are several future directions for the use of MBSA in scientific research. One area of research is the development of new materials using MBSA as a building block. MBSA has also been used in the development of new sensors for the detection of biomolecules. Additionally, MBSA has potential applications in the field of drug delivery and in the development of new therapeutic agents.
In conclusion, MBSA is a widely used chemical compound in scientific research. It has several advantages for use in lab experiments and has been shown to have biochemical and physiological effects. There are several future directions for the use of MBSA in scientific research, including the development of new materials and therapeutic agents.

Synthesis Methods

MBSA can be synthesized by the sulfonation of naphthalene with sulfuric acid. The resulting product is then treated with formaldehyde to produce MBSA. This synthesis method is relatively simple and cost-effective.

Scientific Research Applications

MBSA has been used in a wide range of scientific research applications. It is commonly used as a reagent for the determination of proteins, amino acids, and other biomolecules. MBSA has also been used in the synthesis of dyes and pigments. Additionally, MBSA has been used in the development of new materials and in the study of surface chemistry.

Properties

17766-32-4

Molecular Formula

C21H16O6S2

Molecular Weight

428.5 g/mol

IUPAC Name

6-[(6-sulfonaphthalen-2-yl)methyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C21H16O6S2/c22-28(23,24)20-7-5-16-10-14(1-3-18(16)12-20)9-15-2-4-19-13-21(29(25,26)27)8-6-17(19)11-15/h1-8,10-13H,9H2,(H,22,23,24)(H,25,26,27)

InChI Key

NOKFJMKCHWGVBY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1CC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O

synonyms

2-Naphthalenesulfonic acid, 6,6-methylenebis-

Origin of Product

United States

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